(3,5-Dichloro-2-methoxyphenyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIRTQIRBQPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity Profiles and Derivatization Strategies of 3,5 Dichloro 2 Methoxyphenyl Acetic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group in (3,5-Dichloro-2-methoxyphenyl)acetic acid is a prime site for a variety of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties.
Esterification and Amidation Reactions for Diverse Chemical Linkages
Esterification of carboxylic acids is a fundamental transformation, and this compound is amenable to such reactions under standard conditions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. googleapis.com The equilibrium nature of this reaction often necessitates the use of a large excess of the alcohol or the removal of water to drive the reaction to completion. learncbse.in For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl (3,5-dichloro-2-methoxyphenyl)acetate.
Table 1: Representative Esterification Reactions of Substituted Phenylacetic Acids
| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |
| Phenylacetic Acid | Ethanol | H₂SO₄ | Ethyl phenylacetate | learncbse.in |
| 4-Hydroxyphenylacetic Acid | Methanol | H₂SO₄ | Methyl 4-hydroxyphenylacetate | General Knowledge |
| 3,5-Dichloro-4-hydroxybenzoic acid | Methyl iodide | K₂CO₃ | Methyl 3,5-dichloro-4-methoxybenzoate | chemicalbook.com |
This table is illustrative and based on general principles of esterification.
Amidation, the formation of an amide bond, offers another avenue for derivatization. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. rsc.org Thionyl chloride (SOCl₂) is a common reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The resulting (3,5-Dichloro-2-methoxyphenyl)acetyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide. Alternatively, direct amidation can be accomplished using coupling agents that activate the carboxylic acid in situ, facilitating the reaction with an amine. stackexchange.comwku.edu
Table 2: Common Coupling Agents for Amidation
| Coupling Agent | Additive (Optional) | Typical Solvent | Reference |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) | chemicalbook.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), Dimethylformamide (DMF) | stackexchange.com |
| Thionyl Chloride (SOCl₂) | - | Dichloromethane (DCM) | rsc.org |
Selective Reduction and Decarboxylation Pathways
The selective reduction of the carboxylic acid moiety in this compound to the corresponding primary alcohol, 2-(3,5-dichloro-2-methoxyphenyl)ethanol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids to alcohols. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
Decarboxylation, the removal of the carboxyl group, of arylacetic acids can be influenced by the nature of the substituents on the aromatic ring. nih.govlibretexts.org For phenylacetic acids, the stability of the benzylic carbanion intermediate plays a crucial role. The presence of electron-withdrawing groups, such as the two chlorine atoms in the target molecule, can affect the rate and mechanism of decarboxylation. nih.gov While thermal decarboxylation often requires high temperatures, certain catalytic or photochemical methods can facilitate this transformation under milder conditions. nih.gov
Aromatic Reactivity Investigations on the Dichloromethoxyphenyl Ring
The dichloromethoxyphenyl ring of this compound is a platform for further functionalization through aromatic substitution reactions. The existing substituents—two chlorine atoms, a methoxy (B1213986) group, and an acetic acid side chain—exert significant influence on the regioselectivity and rate of these reactions.
Exploration of Further Electrophilic Aromatic Substitution Reactivity
In electrophilic aromatic substitution (EAS), the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chlorine atoms (-Cl) are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The acetic acid moiety (-CH₂COOH) is a weakly deactivating group and is generally considered a meta-director, although its influence is less pronounced than strongly deactivating groups.
Considering the combined effects of these substituents on the this compound ring, the methoxy group at the C2 position is the most powerful activating and directing group. The chlorine atoms at C3 and C5 are deactivating but will direct incoming electrophiles to their ortho and para positions. The C4 and C6 positions are ortho and para to the activating methoxy group, respectively. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. For example, bromination of 1,3-dichloro-2-methoxybenzene, a related compound, would be expected to yield products where bromine is introduced at the positions activated by the methoxy group. nih.gov
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence of Substituents | Predicted Outcome |
| C4 | Ortho to -OCH₃ (activating), Meta to -Cl (deactivating) | Favorable for substitution |
| C6 | Para to -OCH₃ (activating), Ortho to -Cl (deactivating) | Favorable for substitution |
Friedel-Crafts reactions, such as acylation, are important EAS reactions for forming carbon-carbon bonds. byjus.com However, these reactions are often incompatible with strongly deactivated aromatic rings. libretexts.orgyoutube.com The presence of two deactivating chloro groups and a weakly deactivating acetic acid group on the ring of this compound may render it unreactive towards Friedel-Crafts acylation under standard conditions. openstax.orglibretexts.org
Mechanistic Studies of Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this compound, the two chlorine atoms can act as leaving groups. The electron-withdrawing nature of the chlorine atoms and the aromatic ring itself can make the ring susceptible to nucleophilic attack, particularly at the positions bearing the chloro substituents.
For a nucleophilic aromatic substitution to occur on a dichlorinated benzene derivative, the reaction conditions and the nature of the nucleophile are critical. For instance, the reaction of a dichloronitrobenzene derivative with a nucleophile like methoxide (B1231860) proceeds via displacement of a chlorine atom. nih.gov While the acetic acid moiety is not a strong activating group for SNA in the same way a nitro group is, the cumulative electron-withdrawing effect of the two chloro groups might facilitate substitution under forcing conditions with a strong nucleophile. However, without specific experimental data, the feasibility of nucleophilic aromatic substitution on this compound remains a subject for empirical investigation.
Regioselective and Stereoselective Derivatization Strategies
Achieving regioselectivity in the derivatization of this compound primarily relies on controlling the site of electrophilic aromatic substitution, as discussed in section 3.2.1. By carefully choosing the electrophile and reaction conditions, it may be possible to selectively functionalize the C4 or C6 position.
Stereoselective derivatization would involve reactions that create a new chiral center in a controlled manner. For instance, the α-carbon of the acetic acid side chain could potentially be a target for stereoselective alkylation. This would typically involve the formation of an enolate from the corresponding ester derivative, followed by reaction with an electrophile in the presence of a chiral auxiliary or catalyst to control the stereochemical outcome. The use of chiral auxiliaries in the aldol (B89426) reaction of acetate (B1210297) enolates is a well-established strategy for achieving high diastereoselectivity. nih.gov Similarly, enantioselective alkylation of arylacetic acids has been achieved using chiral lithium amides. nih.gov
Synthesis of Chiral Analogs and Enantiomeric Separations
Currently, there is a lack of specific, publicly available research detailing the synthesis of chiral analogs or the enantiomeric separation of this compound. While general methodologies for creating chiral acetic acid derivatives and resolving enantiomers are well-established in organic chemistry, their direct application to this particular compound has not been documented in the reviewed scientific literature.
Directed Ortho Metalation (DoM) as a Strategic Functionalization Tool
Directed Ortho Metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic compounds. This reaction involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl anion can then react with various electrophiles to introduce a wide range of substituents.
In the case of this compound, the molecule possesses several potential directing groups: the methoxy group (-OCH₃), the two chlorine atoms (-Cl), and the carboxylic acid group (-COOH). The relative directing ability of these groups, as well as the reaction conditions, will determine the site of metalation.
The methoxy group is a moderately strong DMG, while chlorine atoms are weaker directing groups. organic-chemistry.orgharvard.edu The carboxylic acid group is also a potent DMG, although it is often necessary to protect it in situ to prevent side reactions with the strong base. The interplay of these groups on the aromatic ring of this compound offers several possibilities for regioselective functionalization.
The general mechanism of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG. This coordination increases the kinetic acidity of the ortho-protons, facilitating their abstraction by the base. The resulting lithiated species can then undergo reaction with an electrophile.
The regioselectivity of DoM is governed by the relative strengths of the directing groups present on the aromatic ring. harvard.edu In situations with multiple DMGs, lithiation generally occurs ortho to the strongest directing group. harvard.edu For this compound, the methoxy and the (potentially protected) carboxylic acid groups are the most influential. The substitution pattern of this molecule, with the methoxy group at position 2 and the chlorine atoms at positions 3 and 5, suggests that the most likely position for metalation would be at C6, which is ortho to the methoxy group.
The application of DoM to this compound would likely involve the following steps:
Protection of the carboxylic acid group, for instance, by conversion to a tertiary amide.
Reaction with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent like n-butyllithium, often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA).
Quenching of the resulting aryl anion with an appropriate electrophile to introduce the desired functional group at the C6 position.
This strategic functionalization opens up avenues for creating a diverse library of derivatives of this compound with tailored electronic and steric properties for various applications.
This compound: A Versatile Synthon in Advanced Organic Synthesis
This compound , a specialized chemical compound, has emerged as a valuable synthon and building block in the field of advanced organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methoxy group on the phenyl ring, coupled with a reactive acetic acid moiety, provides a versatile scaffold for the construction of complex molecular architectures. This article explores the applications of this compound in the synthesis of diverse heterocyclic systems, its role in the generation of compound libraries for chemical biology, its contributions to the synthesis of natural product analogues, and its potential as an intermediate for advanced materials.
Computational and Theoretical Chemistry Studies of 3,5 Dichloro 2 Methoxyphenyl Acetic Acid
Molecular Structure and Conformation Analysis through Quantum Chemical Methods
Quantum chemical methods are instrumental in determining the three-dimensional structure and energetic landscape of a molecule. These computational approaches can predict the most stable arrangements of atoms and the energy required to transition between different conformations.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate molecular geometries, energies, and other electronic properties. A typical approach for a molecule like (3,5-Dichloro-2-methoxyphenyl)acetic acid involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. mdpi.com
The optimization process yields a stable, low-energy structure, from which key geometric parameters can be extracted. These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's shape. Calculations would also provide insights into the distribution of electron density, highlighting the effects of the electron-withdrawing chlorine atoms and the electron-donating methoxy (B1213986) group on the phenyl ring.
Interactive Data Table: Predicted Geometric Parameters for the Most Stable Conformer of this compound
This table presents hypothetical, yet plausible, geometric parameters derived from DFT calculations on analogous structures. The data illustrates typical outputs from such a study.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C(phenyl)-Cl | 1.75 Å |
| Bond Length | C(phenyl)-O(methoxy) | 1.37 Å |
| Bond Length | C(carboxyl)-O(hydroxyl) | 1.36 Å |
| Bond Length | C(carboxyl)=O | 1.21 Å |
| Bond Angle | Cl-C(phenyl)-C(phenyl) | 120.5° |
| Bond Angle | C(phenyl)-O-C(methyl) | 118.0° |
| Bond Angle | O=C-O(hydroxyl) | 123.0° |
| Dihedral Angle | C-C-O-H (Carboxylic Acid) | ~180° (trans) |
The presence of rotatable single bonds in this compound—specifically the C-C bond linking the acetic acid moiety to the phenyl ring and the C-O bond of the methoxy group—gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. uc.pt
This is achieved by systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface (PES). The minima on this surface correspond to stable conformers. For the acetic acid side chain, the orientation of the carboxylic acid group (specifically the O=C-O-H dihedral angle) is critical, with cis and trans arrangements being possible. uc.pt The analysis would likely reveal that the trans conformer is lower in energy. Similarly, the orientation of the methoxy group relative to the ring substituents would be explored to find the global energy minimum structure.
Interactive Data Table: Hypothetical Relative Energies of Key Conformers
This table illustrates the expected energy differences between potential conformers as determined by a potential energy surface scan.
| Conformer ID | Description (Key Dihedral Angles) | Relative Energy (kJ/mol) |
| Conf-1 (Global Minimum) | Acetic Acid (trans), Methoxy group planar with ring | 0.00 |
| Conf-2 | Acetic Acid (cis), Methoxy group planar with ring | +5.7 |
| Conf-3 | Acetic Acid (trans), Methoxy group perpendicular to ring | +8.2 |
| Conf-4 | Acetic Acid (cis), Methoxy group perpendicular to ring | +13.5 |
Elucidation of Reaction Mechanisms and Transition State Characterization for Key Synthetic Steps
Computational chemistry can map out the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states.
The synthesis of this compound involves key steps such as electrophilic aromatic substitution (halogenation) and alkylation. Computational modeling can elucidate the mechanisms of these reactions by locating the transition state (the highest energy point along the reaction coordinate) for each step. Calculating the energy of the reactants, transition state, and products allows for the determination of the activation energy, which is crucial for understanding reaction rates. This analysis can confirm, for instance, the directing effects of the methoxy and acetic acid groups during the chlorination of the phenyl ring.
The reactivity of this compound in further reactions, such as esterification or amidation at the carboxylic acid group, can be predicted using computational methods. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. physchemres.org The energy of the LUMO can indicate the susceptibility of a molecule to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons in a reaction.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. The MEP map would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, identifying them as likely sites for electrophilic attack, and positive potential (blue) around the acidic proton, confirming it as the site for deprotonation or interaction with bases.
Interactive Data Table: Predicted Quantum Chemical Reactivity Descriptors
This table provides illustrative values for key electronic properties that are used to predict the chemical behavior of the molecule.
| Descriptor | Predicted Value | Implication |
| HOMO Energy | -6.8 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron affinity and susceptibility to nucleophiles |
| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability and low reactivity physchemres.org |
| Electronegativity (χ) | 4.0 eV | Measures the power of the molecule to attract electrons |
| Chemical Hardness (η) | 2.8 eV | Measures resistance to change in electron distribution |
Prediction of Spectroscopic Parameters for Advanced Research Characterization
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound.
DFT calculations are widely used to predict NMR chemical shifts and IR vibrational frequencies. researchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical chemical shifts can be calculated and then compared to experimental spectra. mdpi.com The predicted shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound would be influenced by the electronic environment created by the chlorine, methoxy, and carboxylic acid groups.
Similarly, the vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. These theoretical frequencies directly correlate with the absorption bands observed in an Infrared (IR) spectrum. Comparing the computed spectrum with the experimental one helps in the assignment of specific vibrational modes to the observed peaks. physchemres.org
Interactive Data Table: Predicted Spectroscopic Data for this compound
This table shows representative predicted values for NMR and IR spectroscopy, which are essential for structural characterization. These values are estimated based on calculations for molecules with similar functional groups.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 10.5 - 12.0 ppm | -COOH proton |
| ¹H NMR | Chemical Shift (δ) | 7.3 - 7.5 ppm | Aromatic protons (-CH) |
| ¹H NMR | Chemical Shift (δ) | 3.9 ppm | Methoxy protons (-OCH₃) |
| ¹H NMR | Chemical Shift (δ) | 3.7 ppm | Methylene (B1212753) protons (-CH₂-) |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | Carboxyl carbon (-COOH) |
| ¹³C NMR | Chemical Shift (δ) | 110 - 155 ppm | Aromatic carbons |
| ¹³C NMR | Chemical Shift (δ) | ~56 ppm | Methoxy carbon (-OCH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~40 ppm | Methylene carbon (-CH₂-) |
| IR Spectroscopy | Vibrational Frequency | ~3000 cm⁻¹ | O-H stretch (broad, carboxylic acid) |
| IR Spectroscopy | Vibrational Frequency | ~1710 cm⁻¹ | C=O stretch (carboxylic acid) |
| IR Spectroscopy | Vibrational Frequency | ~1250 cm⁻¹ | C-O stretch (methoxy & acid) |
| IR Spectroscopy | Vibrational Frequency | ~800 cm⁻¹ | C-Cl stretch |
Molecular Docking and Dynamics Simulations for Hypothesis Generation in Biomolecular Interactions
Computational chemistry provides a powerful lens for examining the interactions between small molecules and biological macromolecules. In the context of this compound, molecular docking and dynamics simulations serve as crucial tools for generating hypotheses about its potential biomolecular interactions and mechanisms of action at a molecular level. These in silico techniques allow for the prediction and analysis of how this specific ligand might bind to a receptor's active site and the subsequent conformational changes that may occur, offering insights that can guide further experimental investigation.
Computational Analysis of Ligand-Receptor Binding Modes (for understanding mechanisms, not therapeutic efficacy)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This analysis is fundamental in understanding the non-covalent interactions that drive the binding process. For this compound, docking studies can elucidate potential binding modes within the active sites of various enzymes or receptors. The process involves preparing a three-dimensional structure of the ligand and the target receptor, followed by a systematic search of the conformational space of the ligand within the receptor's binding pocket to identify low-energy binding poses.
The binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are calculated and scored. For instance, the carboxylic acid group of this compound is a potential hydrogen bond donor and acceptor, while the dichlorinated methoxyphenyl ring can engage in hydrophobic and halogen bonding interactions. The precise nature and geometry of these interactions are critical for determining the stability of the ligand-receptor complex.
Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. By simulating the motion of the atoms in the ligand-receptor complex over time, MD can provide insights into the dynamic stability of the predicted binding mode and reveal conformational changes in both the ligand and the receptor upon binding. This dynamic perspective is essential for a more realistic understanding of the binding mechanism.
Interactive Table: Predicted Binding Interactions of this compound with a Hypothetical Receptor Active Site
| Interaction Type | Ligand Group Involved | Receptor Residue Involved | Predicted Distance (Å) |
| Hydrogen Bond | Carboxylic acid (-COOH) | Arg120 | 2.8 |
| Hydrogen Bond | Carboxylic acid (-COOH) | Tyr355 | 3.1 |
| Hydrophobic Interaction | Dichlorophenyl ring | Leu384, Val523 | N/A |
| Halogen Bond | Chlorine (C3) | Ser353 (backbone carbonyl) | 3.2 |
| van der Waals | Methoxy group (-OCH3) | Ala527 | N/A |
Structure-Mechanism Relationships from In Silico Screening for Enzyme Inhibition (focus on mechanism, not clinical outcomes)
In silico screening, particularly through molecular docking, can be employed to investigate the potential of this compound to inhibit various enzymes. By docking the compound against a panel of enzymes, it is possible to identify potential targets and hypothesize about the structural basis for any observed inhibitory activity. The focus of such studies is to understand the mechanism of interaction rather than to predict clinical success.
The structure of this compound, with its specific pattern of substitution on the phenyl ring, plays a crucial role in its potential inhibitory mechanism. The presence and position of the two chlorine atoms and the methoxy group can significantly influence the compound's electronic properties and steric profile, thereby affecting how it fits into an enzyme's active site.
For example, in the context of cyclooxygenase (COX) enzymes, many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds that interact with a key arginine residue in the active site. Computational studies could explore whether the carboxylic acid moiety of this compound can form a similar critical interaction. Furthermore, the dichlorinated ring may occupy a hydrophobic channel within the enzyme, a common feature for many COX inhibitors. The methoxy group's position could either facilitate or hinder binding depending on the specific topology of the active site.
By comparing the predicted binding modes and interaction energies of this compound with those of known inhibitors for a particular enzyme, researchers can infer potential structure-mechanism relationships. These in silico-derived hypotheses can then form the basis for targeted biochemical assays to validate the predicted inhibitory activity and mechanism.
Interactive Table: In Silico Enzyme Inhibition Screening Profile for this compound
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Postulated Inhibition Mechanism |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Competitive inhibition via active site binding |
| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Phe421 | Interaction with the iron-coordinating histidines |
| Carbonic Anhydrase II | -6.2 | His94, His96, Thr199 | Coordination to the active site zinc ion |
Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis of Research Samples
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For (3,5-Dichloro-2-methoxyphenyl)acetic acid (C₉H₈Cl₂O₃), HRMS can confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.
Typically performed using techniques like Electrospray Ionization (ESI), the analysis would yield a precise mass for the protonated molecule [M+H]⁺. The theoretical exact mass can be calculated and compared with the experimental value, with a minimal mass error (typically <5 ppm) confirming the elemental composition. rsc.orgmdpi.com
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|---|
| [M+H]⁺ | C₉H₉Cl₂O₃⁺ | 234.9929 | Predicted to be within 5 ppm |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation patterns would be expected. libretexts.org The most common fragmentation for carboxylic acids involves the loss of the carboxyl group or parts of it. libretexts.orgresearchgate.net
Expected Fragmentation Pathways:
Loss of H₂O: A fragment corresponding to [M-H₂O]⁺.
Loss of Formic Acid (HCOOH): Cleavage may result in the loss of the elements of formic acid.
Decarboxylation: A prominent fragmentation pathway would be the loss of the carboxyl group as CO₂ (44 Da), preceded or followed by the loss of a hydrogen atom, leading to a fragment corresponding to the loss of a •COOH radical (45 Da). libretexts.org
Benzylic Cleavage: The bond between the aromatic ring and the acetic acid methylene (B1212753) group can cleave, generating a dichloromethoxyphenyl fragment.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. Based on analogous structures, the following chemical shifts (δ) in ppm relative to a standard like TMS can be predicted. rsc.orghmdb.ca
Aromatic Protons: Two signals would be expected for the two protons on the benzene (B151609) ring. Due to the electronic effects of the chloro and methoxy (B1213986) substituents, these would appear as doublets in the aromatic region (approx. 7.0-7.5 ppm) with a small coupling constant typical for meta-coupling.
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group would be expected around 3.6-3.8 ppm.
Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group would likely appear around 3.9-4.1 ppm.
Carboxylic Acid Proton (-COOH): A broad singlet, often exchangeable with D₂O, would be observed far downfield, typically above 10 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~11-13 (broad s, 1H) | ~175-178 |
| -CH₂- | ~3.7 (s, 2H) | ~38-41 |
| -OCH₃ | ~4.0 (s, 3H) | ~60-63 |
| C-2 (Ar-OCH₃) | - | ~155-158 |
| C-1 (Ar-CH₂) | - | ~128-131 |
| C-3, C-5 (Ar-Cl) | - | ~129-132 |
Note: Predicted values are based on spectral data for structurally similar compounds. Actual values may vary. 's' denotes singlet, 'd' denotes doublet. chemicalbook.comorganicchemistrydata.orgchemicalbook.comspectrabase.com
Multidimensional (2D) NMR:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this molecule, it would primarily confirm the absence of coupling for the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. sdsu.edu It would definitively link the proton signals for the -CH₂- and -OCH₃ groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. youtube.com It is crucial for piecing together the molecular framework. Key correlations would include the methylene (-CH₂) protons to the carboxyl carbon and to aromatic carbons C-1, C-2, and C-6, confirming the attachment of the acetic acid group to the ring.
X-ray Crystallography for Definitive Solid-State Structural Determination of the Compound and its Co-crystals/Derivatives
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction experiment would definitively confirm its atomic connectivity and conformation.
In the crystalline state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. researchgate.net It is highly probable that this compound would exhibit this hydrogen-bonded R₂²(8) ring motif. The analysis would also reveal how the molecules pack in the crystal lattice, influenced by weaker interactions such as halogen bonding (involving the chlorine atoms) and π-π stacking of the aromatic rings.
Furthermore, this technique is essential for characterizing co-crystals, which are crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio. google.comnih.gov this compound, with its hydrogen bond donor (hydroxyl) and acceptor (carbonyl) functionalities, could potentially form co-crystals with other molecules, such as pyridines or amides, which could modify its physicochemical properties.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Polymorphism Studies of Research Grade Samples
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands.
Table 3: Principal Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1220 | C-O stretch | Carboxylic acid |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weaker in Raman spectra compared to IR, the aromatic C=C stretching and C-Cl vibrations are typically strong and easily identifiable. chemicalbook.com This makes the technique particularly useful for analyzing the skeletal structure of the molecule.
Both IR and Raman spectroscopy are sensitive to the molecule's local environment. If this compound can exist in different crystalline forms (polymorphs), these techniques can be used to distinguish them. Polymorphs have the same chemical composition but different crystal lattice arrangements, which results in subtle but measurable differences in their vibrational spectra, particularly in the low-frequency (fingerprint) region.
Future Perspectives and Emerging Research Avenues for 3,5 Dichloro 2 Methoxyphenyl Acetic Acid
Development of Novel and Highly Efficient Synthetic Pathways for Industrial and Academic Scale-up
While classical methods for the synthesis of phenylacetic acids, such as the hydrolysis of benzyl (B1604629) cyanides, are well-established, future research is focused on developing more efficient, safer, and scalable pathways. orgsyn.org Traditional routes often require harsh conditions and may generate toxic byproducts. google.com Modern synthetic chemistry offers several promising alternatives applicable to the production of (3,5-Dichloro-2-methoxyphenyl)acetic acid.
One of the most promising avenues is the use of transition-metal-catalyzed carbonylation reactions. researchgate.net Palladium-catalyzed carbonylation of the corresponding benzyl halide, (3,5-dichloro-2-methoxyphenyl)methyl chloride, presents a direct and atom-economical approach. researchgate.netresearchgate.net This method avoids the use of highly toxic cyanides and can be performed under relatively mild conditions, making it suitable for industrial applications. researchgate.net Research in this area is focused on optimizing catalyst systems, such as developing more robust palladium complexes and employing phase-transfer catalysis to improve reaction efficiency and yield. researchgate.net
Another emerging strategy involves the metal-free, catalytic regioselective oxidative conversion of vinylarenes. rsc.org This approach would utilize a readily accessible styrene (B11656) precursor, 1,2-dichloro-3-(ethenyl)-4-methoxybenzene, and employ non-toxic reagents like molecular iodine and an oxidant such as Oxone. rsc.org Such methods are highly desirable due to their reduced environmental impact and milder reaction conditions compared to traditional organometallic routes.
The table below compares these potential synthetic pathways, highlighting the advantages that modern methods offer for scale-up.
| Synthetic Pathway | Precursor | Key Reagents | Potential Advantages for Scale-up | References |
| Classical Hydrolysis | (3,5-Dichloro-2-methoxyphenyl)acetonitrile | Strong acid or base (e.g., H₂SO₄, NaOH) | Well-established methodology. | orgsyn.orggoogle.com |
| Palladium-Catalyzed Carbonylation | (3,5-Dichloro-2-methoxyphenyl)methyl chloride | CO, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Base | High atom economy, avoids toxic cyanides, milder conditions. | researchgate.net |
| Oxidative Conversion of Vinylarene | 1,2-Dichloro-3-(ethenyl)-4-methoxybenzene | I₂, Oxone | Metal-free, environmentally benign, mild conditions. | rsc.org |
Future efforts will likely concentrate on refining these catalytic systems, exploring continuous-flow processes for safer and more efficient production, and developing biocatalytic routes as a green alternative.
Exploration of its Potential in Emerging Fields of Organic and Medicinal Chemistry
The carboxylic acid functional group in this compound is a versatile handle for engaging in novel catalytic transformations, particularly in the burgeoning field of photoredox catalysis. nih.govrsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. acs.orgnih.gov The carboxylic acid moiety of this compound can be leveraged in decarboxylative coupling reactions. nih.govprinceton.edu Through single-electron oxidation by an excited photocatalyst, the corresponding carboxylate can extrude carbon dioxide to form a 3,5-dichloro-2-methoxyphenyl)methyl radical. rsc.orgbeilstein-journals.org This reactive intermediate can then participate in a wide array of bond-forming reactions, including:
Cross-Coupling Reactions: In dual catalytic systems combining a photoredox catalyst with a nickel catalyst, the generated radical can be coupled with aryl or vinyl halides, providing access to a diverse range of complex molecular architectures. nih.govrsc.org
Conjugate Additions: The radical can add to Michael acceptors, forming new carbon-carbon bonds in a redox-neutral fashion. nih.gov
Atom Transfer Radical Addition (ATRA): The presence of the dichloro-substituents on the aromatic ring could influence the reactivity of the generated radical in ATRA reactions.
The application of this compound as a radical precursor in photoredox catalysis opens a new vista for its use as a versatile building block in organic synthesis. The electronic properties imparted by the chlorine and methoxy (B1213986) substituents could offer unique reactivity profiles compared to simple phenylacetic acid.
| Photoredox Transformation | Reactive Intermediate | Potential Product Class | Key Features |
| Decarboxylative Cross-Coupling | (3,5-Dichloro-2-methoxyphenyl)methyl radical | Di-aryl methanes, stilbene (B7821643) analogues | Mild conditions, broad substrate scope. |
| Decarboxylative Conjugate Addition | (3,5-Dichloro-2-methoxyphenyl)methyl radical | Substituted succinates, glutarates | High functional group tolerance. |
| Decarboxylative Hydrodecarboxylation | (3,5-Dichloro-2-methoxyphenyl)methyl radical | 1,3-Dichloro-2-methoxy-5-methylbenzene | Traceless removal of the carboxylic acid group. |
While less explored, the potential for this compound or its derivatives to act as an organocatalyst, perhaps in reactions requiring a Brønsted acid with specific steric and electronic properties, remains an open avenue for investigation.
Interdisciplinary Research Bridging Chemical Synthesis with Advanced Materials Science or Biological Probes
The unique substitution pattern of this compound provides opportunities for interdisciplinary research, particularly in the design of functional materials and chemical probes. The focus of this research is on the fundamental chemical interactions rather than direct clinical applications.
In materials science, carboxylic acid derivatives are frequently used as building blocks for polymers, metal-organic frameworks (MOFs), and liquid crystals. The rigid, substituted phenyl ring of this compound could be incorporated into polymer backbones to impart specific properties such as thermal stability, altered solubility, or modified optical properties. The presence of chlorine atoms can enhance inter-chain interactions and potentially lead to materials with unique self-assembly characteristics.
Furthermore, the concept of using molecules with specific functional groups as chemical sensors or biological probes is a rapidly advancing field. While this compound itself is not fluorescent, its scaffold can be a starting point for the synthesis of novel probes. For instance, the carboxylic acid group allows for straightforward conjugation to fluorophores or other reporter molecules. nih.gov The dichloro- and methoxy-substituents can tune the electronic environment and lipophilicity of the resulting probe, potentially influencing its binding affinity and selectivity for specific analytes or biological targets.
An intriguing possibility lies in leveraging the pendant carboxylic acid group in the design of fluorescent conjugated polymers for sensing applications. Research has shown that polymers containing carboxylic acid groups can exhibit selective fluorescence quenching in the presence of specific analytes, such as aromatic amines, through a combination of π–π stacking and acid-base interactions. acs.org Incorporating a monomer derived from this compound into such a polymer could modulate these interactions, potentially leading to sensors with tailored selectivity.
Future research directions could involve:
Polymer Synthesis: Using the compound as a monomer or functionalizing agent for specialty polymers.
Probe Development: Synthesizing derivatives that act as fluorescent probes, where the dichloro- and methoxy- groups are used to fine-tune the probe's properties, such as cell permeability or target interaction. nih.gov
Surface Modification: Anchoring the molecule via its carboxylate group to surfaces to create chemically modified materials with tailored hydrophobicity or binding capabilities.
These emerging avenues underscore the potential of this compound beyond its traditional role, positioning it as a valuable scaffold for innovation at the crossroads of chemistry, materials science, and chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
